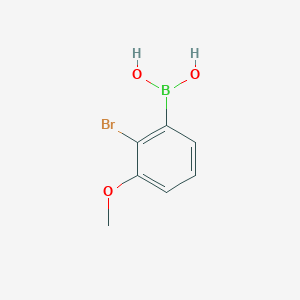

(2-Bromo-3-methoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(2-bromo-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLNROXDMBMFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 2 Bromo 3 Methoxyphenyl Boronic Acid

Established Retrosynthetic Pathways and Precursor Chemistry

The synthesis of (2-Bromo-3-methoxyphenyl)boronic acid logically begins with a retrosynthetic analysis that identifies a readily available and appropriately substituted precursor. The most common and direct precursor for this target molecule is 1,2-dibromo-3-methoxybenzene. This starting material contains the necessary carbon skeleton and the correctly positioned bromo and methoxy (B1213986) groups.

The core challenge in the synthesis is the regioselective introduction of the boronic acid group at the C1 position while leaving the bromine atom at the C2 position intact. The synthetic strategy hinges on the differential reactivity of the two carbon-bromine bonds. The C1-Br bond is sterically less hindered than the C2-Br bond, which is flanked by the adjacent bromine and methoxy groups. This difference in steric environment is the key to achieving the desired regioselectivity in both organometallic and transition metal-catalyzed approaches.

Alternative pathways could involve multi-step sequences starting from simpler materials like 3-methoxyaniline or 1,3-dibromobenzene, but these routes are generally more complex and less efficient than those commencing with 1,2-dibromo-3-methoxybenzene.

Innovations in Direct and Indirect Boronation Techniques

The introduction of the boronic acid moiety onto the 2-bromo-3-methoxyphenyl scaffold can be accomplished through several established and innovative borylation methods. These are broadly categorized into transition metal-catalyzed reactions and organometallic reagent-mediated approaches.

Transition metal catalysis, particularly with palladium, offers a powerful and high-yielding method for the synthesis of arylboronic acids from aryl halides. nih.govrsc.org The Miyaura borylation reaction is a prominent example, involving the cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound from 1,2-dibromo-3-methoxybenzene, the reaction is designed to selectively activate the less sterically hindered C1-Br bond. The choice of catalyst, ligand, and base is critical for achieving high selectivity and yield. organic-chemistry.orgresearchgate.net The initially formed boronate ester is subsequently hydrolyzed to the desired boronic acid. Iridium-catalyzed C-H borylation is another modern technique, though it is often governed by steric factors and may offer different regioselectivity compared to cross-coupling methods. organic-chemistry.orgnih.govscispace.com

| Component | Example | Function |

|---|---|---|

| Precursor | 1,2-Dibromo-3-methoxybenzene | Aryl halide source |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boron moiety |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂ | Facilitates the cross-coupling reaction |

| Ligand | dppf, XPhos, SPhos | Stabilizes and activates the palladium catalyst |

| Base | Potassium Acetate (KOAc), K₃PO₄ | Promotes the transmetalation step |

| Solvent | Dioxane, Toluene, THF | Reaction medium |

A classic and highly effective strategy for synthesizing arylboronic acids involves the formation of an organometallic intermediate, which is then quenched with an electrophilic boron source. nih.gov This pathway typically uses organolithium or Grignard reagents. nih.govorganic-chemistry.org

To synthesize this compound, 1,2-dibromo-3-methoxybenzene is treated with an organolithium reagent, such as n-butyllithium, at a low temperature. google.com The lithium-halogen exchange occurs preferentially at the less sterically encumbered C1-Br bond, generating 2-bromo-3-methoxyphenyllithium in situ. This highly reactive intermediate is then treated with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, to form a boronate ester. mdpi.comchemicalbook.com Subsequent acidic workup hydrolyzes the ester to yield the final this compound. chemicalbook.com Careful control of the reaction temperature is crucial to prevent side reactions. nih.gov

| Component | Example | Function |

|---|---|---|

| Precursor | 1,2-Dibromo-3-methoxybenzene | Aryl halide source |

| Organometallic Reagent | n-Butyllithium (n-BuLi) | Performs lithium-halogen exchange |

| Boron Electrophile | Triisopropyl borate, Trimethyl borate | Source of electrophilic boron |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Reaction medium, stabilizes organometallic |

| Temperature | -78 °C | Controls selectivity and prevents side reactions |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The ideal conditions depend on the chosen synthetic route.

For transition metal-catalyzed methods , key variables include the catalyst system and the base. The combination of the palladium precursor and the phosphine (B1218219) ligand can significantly impact reaction efficiency and selectivity. organic-chemistry.org Hindered biarylphosphine ligands (e.g., XPhos, SPhos) often provide excellent results. The choice and stoichiometry of the base, such as K₃PO₄ or KOAc, are also critical for controlling the reaction pathway and minimizing the formation of byproducts. nih.gov Temperature and reaction time must also be fine-tuned to ensure complete conversion without degrading the product.

In organometallic-mediated approaches , temperature is the most critical parameter. Lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to ensure regioselectivity and prevent the organolithium intermediate from reacting with the solvent or other electrophiles. The rate of addition of the organolithium reagent and the choice of the borate ester can also influence the outcome. mdpi.com Using a bulkier borate ester, like triisopropyl borate, can sometimes prevent the formation of over-borylated byproducts.

| Parameter | Variable | Effect on Yield and Purity |

|---|---|---|

| Catalyst/Ligand (Pd-cat.) | Type and loading | Affects reaction rate, selectivity, and conversion. Lowering loading can reduce costs but may require longer times. |

| Base (Pd-cat.) | Strength and stoichiometry | Crucial for the catalytic cycle. Improper base can lead to poor yield or catalyst deactivation. nih.gov |

| Temperature | Reaction temperature | Low temperatures (-78 °C) are vital for organolithium stability and selectivity. Higher temperatures (80-100 °C) are common for Pd-catalyzed reactions. researchgate.net |

| Solvent | Polarity and coordinating ability | THF and ether are essential for organometallic routes. Dioxane and toluene are common in Pd-catalyzed borylations. |

| Reagent Purity | Purity of precursor and reagents | Impurities, especially water, can quench organometallic intermediates and reduce yield significantly. |

Scalable Synthetic Protocols for Research and Industrial Applications

For both research and potential industrial applications, synthetic protocols must be scalable, safe, and efficient. One-pot procedures that combine multiple steps without isolating intermediates are highly desirable as they reduce waste and save time. nih.gov For instance, a one-pot borylation/Suzuki-Miyaura coupling allows the in situ generation of the boronic acid from 1,2-dibromo-3-methoxybenzene, followed directly by a cross-coupling reaction with another aryl halide. researchgate.netnih.gov

The use of organolithium reagents on a large scale presents safety challenges due to their high reactivity. Continuous flow chemistry offers a modern solution to this problem. organic-chemistry.org By performing the lithium-halogen exchange and subsequent borylation in a flow reactor, the amount of highly reactive organolithium present at any given moment is minimized, significantly improving safety. This technique also allows for precise control over reaction time and temperature, often leading to higher yields and purity on a multigram scale. organic-chemistry.org

For palladium-catalyzed reactions, scalability can be enhanced by using more stable and less expensive boron sources like tetrahydroxydiboron (B₂(OH)₄) instead of B₂pin₂. nih.gov Furthermore, developing protocols that work in more environmentally benign solvents or even in water under micellar conditions represents a significant advance for industrial applications. organic-chemistry.org

Applications in Complex Molecule Synthesis and Advanced Organic Chemistry

Strategic Utilization in the Construction of Functionalized Aromatic and Heteroaromatic Systems

Synthesis of Biaryl and Polyaryl Architectures

The primary application of (2-Bromo-3-methoxyphenyl)boronic acid in this context is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate. In the case of this compound, the boronic acid moiety will selectively react first, leaving the bromo substituent intact for further functionalization. This allows for the controlled, stepwise synthesis of unsymmetrical biaryl and polyaryl compounds, which are key structural motifs in many pharmaceuticals and advanced materials.

A typical reaction would involve coupling this compound with another aryl halide. The resulting product, a bromo-methoxy-substituted biaryl, can then undergo a second Suzuki-Miyaura coupling at the bromine position to introduce a third aryl group, leading to the formation of a terphenyl system. The methoxy (B1213986) group also provides a handle for further synthetic transformations, such as demethylation to a phenol, which can then be used for ether or ester linkages.

Integration into Diverse Heterocyclic Frameworks

The strategic placement of the reactive groups in this compound makes it a valuable reagent for the synthesis of complex heterocyclic compounds. For instance, it has been identified as a potential reactant in the synthesis of substituted indole (B1671886) derivatives. google.com Indoles are a critical heterocyclic scaffold found in a vast array of biologically active compounds.

In such syntheses, the boronic acid can be used to introduce the 2-bromo-3-methoxyphenyl moiety onto a pre-existing heterocyclic core through a Suzuki-Miyaura coupling. The remaining bromine atom on the newly introduced ring can then be used as an anchor point for subsequent intramolecular or intermolecular reactions to build more complex, fused heterocyclic systems. This stepwise approach provides a high degree of control over the final structure of the molecule.

Role as a Precursor in the Synthesis of Pharmaceutical Scaffolds and Agrochemical Intermediates

The biaryl and heterocyclic structures synthesized from this compound are often key components of larger, more complex molecules with potential biological activity. The ability to create diverse and highly functionalized aromatic systems makes this reagent a valuable tool in the discovery and development of new pharmaceuticals and agrochemicals.

Substituted indoles, for which this compound is a potential precursor, are a well-established class of compounds with a wide range of pharmaceutical applications, including anti-inflammatory, anti-cancer, and anti-viral agents. google.com The specific substitution pattern offered by this boronic acid can lead to novel analogues of known drugs, potentially with improved efficacy or selectivity.

Contribution to the Development of Novel Organic Materials Precursors

The synthesis of well-defined polycyclic aromatic and heteroaromatic systems is fundamental to the development of new organic materials with tailored electronic and photophysical properties. The controlled, stepwise synthesis of polyaryl structures enabled by this compound is directly applicable to the creation of precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials.

While specific examples detailing the use of this compound for the synthesis of organic material precursors are not extensively documented in publicly available literature, its potential is evident from its structural features. The ability to construct complex, conjugated systems is a prerequisite for creating materials with interesting electronic properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 3 Methoxyphenyl Boronic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For (2-Bromo-3-methoxyphenyl)boronic acid, ¹H and ¹³C NMR spectra provide definitive information about the electronic environment of each hydrogen and carbon atom, respectively. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are used to assign the specific positions of substituents on the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acidic protons of the boronic acid group. The aromatic region would typically display three signals corresponding to the protons at positions 4, 5, and 6 of the phenyl ring. The methoxy group will appear as a sharp singlet, while the boronic acid protons are often broad and may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: six for the carbon atoms of the benzene (B151609) ring and one for the methoxy carbon. The carbon atom attached to the boron (C1) is characteristically broad due to the quadrupolar nature of the boron nucleus. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing bromo and boronic acid groups.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment. ipb.pt A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, while HSQC and HMBC spectra correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, confirming the substitution pattern. researchgate.net

Predicted NMR Data for this compound Predicted values are based on analysis of related compounds such as 3-methoxyphenylboronic acid and other substituted bromo-methoxy-benzene derivatives. rsc.orgchemicalbook.commdpi.com

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic CH | 7.2 - 7.6 | m | H4, H5, H6 |

| Methoxy (OCH₃) | ~3.9 | s | -OCH₃ |

| Boronic Acid (B(OH)₂) | 8.0 - 8.5 | br s | -B(OH)₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-B | 125 - 135 (broad) | C1 |

| C-Br | ~115 | C2 |

| C-O | ~158 | C3 |

| Aromatic CH | 115 - 140 | C4, C5, C6 |

| Methoxy (OCH₃) | ~56 | -OCH₃ |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, and twisting).

For this compound, FT-IR and Raman spectra offer complementary data. The strong, broad O-H stretching band of the boronic acid group is a prominent feature in the FT-IR spectrum. The C-O, C-Br, and B-O bonds also exhibit characteristic vibrations. DFT calculations on similar molecules like 3-methoxyphenyl (B12655295) boronic acid have been used to precisely assign these vibrational modes. aip.org

Key Vibrational Frequencies:

O-H Stretch: A very broad and strong absorption in the FT-IR spectrum, typically centered around 3200-3400 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid dimer.

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is found just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

B-O Stretch: The asymmetric B-O stretching vibration is a key indicator of the boronic acid moiety, typically appearing as a strong band in the 1330-1380 cm⁻¹ range. mdpi.com

C-O Stretch: The aryl-alkyl ether C-O stretching is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-Br Stretch: The C-Br stretching vibration is found in the far-infrared region, typically between 500 and 600 cm⁻¹.

Expected Vibrational Bands for this compound Frequency ranges are based on published data for related compounds such as 2-bromobenzoic acid and methoxyphenylboronic acids. aip.orgtandfonline.comnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H | Stretch | 3200 - 3400 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |

| B-O | Asymmetric Stretch | 1330 - 1380 | Strong |

| C-O | Asymmetric Stretch | ~1250 | Strong |

| C-Br | Stretch | 500 - 600 | Medium |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate molecular mass. The molecular formula is C₇H₈BBrO₃, with a calculated monoisotopic mass of approximately 229.975 g/mol . nih.gov

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Therefore, the molecular ion (M⁺) and any fragment containing a bromine atom will appear as a pair of peaks (an M⁺ peak and an M+2 peak) of nearly equal intensity, separated by two mass units. This provides a definitive marker for the presence of bromine in the molecule and its fragments.

The fragmentation pattern observed under electron ionization (EI) or electrospray ionization (ESI) can help to piece together the molecular structure. Plausible fragmentation pathways include the loss of water, the methoxy group, and the entire boronic acid moiety.

Plausible Fragmentation Pathways

| Ion Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₇H₈BBrO₃]⁺ | 230 | 232 | Molecular Ion (M⁺) |

| [C₇H₆BBrO₂]⁺ | 212 | 214 | Loss of H₂O |

| [C₆H₅BrO]⁺ | 184 | 186 | Loss of B(OH)₂ and CH₃ |

| [C₇H₅BrO]⁺ | 196 | 198 | Loss of B(OH)₃ |

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination and Intermolecular Interaction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. bruker.com An SC-XRD analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles, confirming the substitution pattern and revealing the molecule's conformation in the solid state.

Arylboronic acids commonly exhibit extensive intermolecular hydrogen bonding. In the solid state, they typically form dimeric structures through a pair of O-H···O hydrogen bonds between the boronic acid groups of two separate molecules. wiley-vch.de These dimers can then be further linked into larger supramolecular arrays. The analysis would also reveal the planarity of the phenyl ring and the orientation of the methoxy and boronic acid substituents relative to it.

While a specific crystal structure for this compound is not publicly available, analysis of related structures like phenylboronic acid and its derivatives provides a model for its expected solid-state behavior. wiley-vch.de

Data Obtainable from a Single Crystal X-ray Diffraction Study This table represents the type of data that would be generated from an SC-XRD experiment. brynmawr.edumpg.de

| Parameter | Description |

| Crystal System | The crystal's classification based on its symmetry (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal lattice and repeating unit. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-Br, C-O, B-O). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-C, C-O-C). |

| Torsion Angles (°) | Dihedral angles describing the conformation around a chemical bond. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular O-H···O interactions. |

Computational and Theoretical Investigations of 2 Bromo 3 Methoxyphenyl Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Preferences

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying organoboron compounds. lodz.pl For (2-Bromo-3-methoxyphenyl)boronic acid, DFT calculations, commonly using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in determining its fundamental properties. lodz.plnih.gov

Electronic Structure and Molecular Geometry: A primary application of DFT is geometry optimization, which calculates the lowest-energy arrangement of atoms in the molecule. This process yields key structural parameters. Studies on similar phenylboronic acid derivatives show that the boronic acid group can be slightly twisted with respect to the plane of the benzene (B151609) ring. psu.edunih.gov The methoxy (B1213986) group is also subject to rotational flexibility. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are essential for understanding steric and electronic effects within the molecule.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data are representative values based on calculations of structurally similar molecules and serve as an illustrative example.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-B | 1.55 - 1.57 |

| B-O | 1.36 - 1.38 | |

| C-Br | 1.89 - 1.91 | |

| C-O (methoxy) | 1.35 - 1.37 | |

| Bond Angle (°) | C-C-B | 121 - 123 |

| O-B-O | 118 - 120 | |

| C-C-O (methoxy) | 119 - 121 | |

| Dihedral Angle (°) | C-C-B-O | 5 - 30 |

Conformational Preferences: The orientation of the two hydroxyl groups in the boronic acid moiety gives rise to different conformers. Conformational analysis, often performed by scanning the potential energy surface along the C-B-O-H dihedral angles, can identify the most stable arrangements. longdom.org For phenylboronic acids, these are typically classified as anti-syn, syn-syn, and anti-anti conformers. longdom.org The anti-syn conformation is often found to be the most stable. The presence of the ortho-methoxy group may also lead to the formation of an intramolecular hydrogen bond with one of the boronic acid hydroxyls, which would significantly influence the preferred conformation. nih.gov

Ab Initio and Semi-Empirical Methods for Mechanistic Insights into Reactivity

While DFT is a workhorse, other computational methods like ab initio and semi-empirical calculations offer a broader toolkit for investigating molecular properties, particularly reactivity.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (e.g., MP2), derive their results from first principles without empirical parameterization, offering a path to high accuracy. psu.edu Though computationally demanding, they are valuable for calculating precise interaction energies, such as those involved in hydrogen bonding or the formation of molecular dimers. psu.edu For this compound, ab initio calculations could be used to accurately model transition states and reaction pathways in processes like the Suzuki-Miyaura coupling, providing definitive mechanistic insights.

Semi-Empirical Methods: Semi-empirical methods (e.g., AM1, PM3, PM6) simplify the underlying quantum mechanical equations and introduce parameters derived from experimental or high-level theoretical data. scispace.comresearchgate.net This approach dramatically reduces computational cost, allowing for the study of larger molecular systems or for longer timescale simulations. scispace.comchemrxiv.org While generally less accurate than DFT or ab initio methods, they are useful for initial conformational searches and for providing qualitative insights into reaction mechanisms before more rigorous and costly calculations are performed. researchgate.net

Computational Analysis of Spectroscopic Data and Vibrational Assignments

Computational methods are invaluable for interpreting experimental spectra by predicting spectroscopic properties.

Vibrational Spectroscopy (FT-IR and Raman): After performing a geometry optimization using DFT, frequency calculations can predict the vibrational modes of this compound. nih.govresearchgate.net These calculations yield a set of frequencies and their corresponding atomic motions, which can be assigned to specific functional groups. The predicted frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental FT-IR and Raman spectra. nih.gov This allows for confident assignment of complex spectral bands.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups (Note: These are representative frequency ranges. Actual values depend on the specific computational method and basis set.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretching | Boronic Acid (-B(OH)₂) | 3600 - 3700 |

| C-H Stretching (Aromatic) | Phenyl Ring | 3050 - 3150 |

| C-H Stretching (Aliphatic) | Methoxy (-OCH₃) | 2850 - 2980 |

| B-O Stretching | Boronic Acid (-B(OH)₂) | 1330 - 1380 |

| C-O Stretching | Methoxy Ether | 1200 - 1280 |

| C-Br Stretching | Bromo-substituent | 550 - 650 |

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is a reliable way to compute the NMR chemical shifts (¹H and ¹³C) of molecules. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated, which serves as a powerful tool for assigning peaks in experimental spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption bands seen in UV-Vis spectroscopy. lodz.pl These calculations provide information on the nature of electronic transitions, such as π→π* transitions within the aromatic system.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of behavior in the condensed phase. For this compound, MD simulations can reveal how it interacts with solvent molecules, which is critical for understanding its solubility and reactivity in a reaction medium.

Simulations would involve placing the molecule in a box filled with explicit solvent molecules (e.g., water, THF, or DMSO) and calculating its trajectory. From these simulations, one can analyze the radial distribution function to understand the structure of the solvation shell, calculate diffusion coefficients, and observe conformational changes that occur in solution.

Alternatively, less computationally intensive implicit solvation models, like the Polarizable Continuum Model (PCM), can be used to estimate the influence of a solvent on the molecule's conformational stability and electronic properties without explicitly simulating solvent molecules. mdpi.com

Study of Intermolecular Hydrogen Bonding and Crystal Packing Phenomena

In the solid state, the structure of this compound is determined by a network of intermolecular interactions.

Hydrogen Bonding: The most significant interaction for phenylboronic acids is hydrogen bonding involving the boronic acid groups. nih.govresearchgate.net Crystal structure analyses of numerous phenylboronic acids reveal a common and highly stable motif: the formation of a centrosymmetric dimer where two molecules are linked by a pair of O-H···O hydrogen bonds. psu.edunih.gov This interaction forms a characteristic eight-membered ring, often denoted by the graph-set descriptor R²₂(8). nih.gov

Other Intermolecular Interactions and Crystal Packing Analysis: Besides strong hydrogen bonds, the crystal packing is stabilized by weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions between the phenyl rings. researchgate.netresearchgate.net Modern computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. researchgate.netnih.gov This analysis maps the close contacts between neighboring molecules in the crystal, providing a detailed fingerprint of the forces that govern the solid-state architecture.

Table 3: Potential Intermolecular and Intramolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Intermolecular H-Bond | -B(O)H | -B(O)H (of adjacent molecule) | Forms a stable centrosymmetric dimer, typical for phenylboronic acids. nih.gov |

| Intramolecular H-Bond | -B(O)H | -OCH₃ (of the same molecule) | Potential for a six-membered ring, influencing conformation. nih.gov |

| Weak Intermolecular H-Bond | Aromatic C-H | -B(O)H or -OCH₃ | Contributes to the overall stability of the crystal lattice. researchgate.net |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Attractive, noncovalent interactions between aromatic rings. researchgate.net |

Future Perspectives and Emerging Research Avenues for 2 Bromo 3 Methoxyphenyl Boronic Acid Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

Traditional synthesis of arylboronic acids, including (2-Bromo-3-methoxyphenyl)boronic acid, often relies on methods like the Grignard reaction or lithium-halogen exchange, which involve organometallic intermediates, cryogenic temperatures, and anhydrous organic solvents. nih.govchemicalbook.com These processes, while effective, present environmental and safety challenges. The future of synthesis is trending towards greener and more sustainable alternatives.

Key areas of development include:

Aqueous Phase Synthesis : Research is increasingly focused on adapting synthetic procedures to be performed in water, the most environmentally benign solvent. For instance, metal-free Sandmeyer-type borylations, which convert arylamines to arylboronates, have been successfully developed under aqueous conditions. orgsyn.org Another approach involves the use of micellar conditions, where surfactants create hydrophobic pockets in water, enabling reactions of water-insoluble reagents like aryl halides. organic-chemistry.org

Metal-Free Catalysis : To reduce reliance on expensive and potentially toxic heavy metals, metal-free catalytic systems are being explored. Arylboronic acids themselves can act as catalysts in certain reactions, such as dehydrative C-C bond formation, where the only byproduct is water. researchgate.netacs.org

Safer Reagents : The use of hazardous reagents like molecular bromine is being replaced by in-situ generation methods. For example, sources like KBrO₃ in the presence of HBr can be used for bromination reactions, avoiding the handling of highly toxic and reactive Br₂. nih.govsunankalijaga.org Similarly, for the borylation step, the development of air- and moisture-stable diboron (B99234) reagents simplifies handling and improves safety. nih.gov

Table 1: Comparison of Synthetic Protocols for Arylboronic Acids

| Method | Traditional Conditions | Sustainable/Greener Alternatives | Key Advantages of Alternatives |

|---|---|---|---|

| Lithium-Halogen Exchange | Requires cryogenic temperatures (-78 °C), anhydrous solvents, and pyrophoric n-butyllithium. chemicalbook.com | Flow chemistry at higher temperatures (0 °C), minimizing hazardous reagent accumulation. acs.org | Enhanced safety, faster reaction times, improved process control. acs.orgorganic-chemistry.org |

| Grignard Reaction | Use of volatile and flammable solvents like THF or ether; requires strict moisture exclusion. | Use of greener solvents; potential for flow chemistry implementation. | Reduced flammability and environmental impact. |

| Sandmeyer-type Reaction | Traditionally uses organic solvents and potentially unstable diazonium salts. | Aqueous phase diazotization; visible-light photocatalysis to generate aryl radicals under mild conditions. orgsyn.org | Use of water as a solvent, avoidance of harsh conditions, improved safety. orgsyn.org |

| Direct C-H Borylation | Often requires precious metal catalysts (e.g., Iridium, Rhodium) and harsh conditions. nih.gov | Development of earth-abundant metal catalysts; improved catalyst efficiency to lower loadings. oaepublish.com | Reduced cost, preservation of C-H bonds for late-stage functionalization. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The Suzuki-Miyaura coupling remains the primary application for this compound. Future research aims to develop new catalytic systems that offer higher reactivity, broader substrate scope, and improved selectivity, especially for challenging substrates.

Emerging trends in catalysis include:

Advanced Palladium Catalysts : While palladium is the cornerstone of cross-coupling, new generations of catalysts are being designed. These include air-stable palladium complexes with sophisticated phosphine (B1218219) ligands (e.g., PEPPSI-type catalysts) that exhibit high turnover numbers (TONs) and can couple sterically hindered or electron-rich/deficient partners with high efficiency. organic-chemistry.orgmdpi.comresearchgate.net The electronic properties of the ligands are crucial, with electron-rich ligands often improving the oxidative addition step. organic-chemistry.org

Supported and Recyclable Catalysts : To improve sustainability and cost-effectiveness, catalysts are being immobilized on solid supports. Palladium nanoparticles supported on materials like titanium dioxide (TiO₂) or magnetic nanoparticles (Fe₃O₄) allow for easy separation and recycling of the catalyst. mdpi.com

Reaction Additives : The use of additives to modulate reactivity is a growing area. For example, trimethyl borate (B1201080) has been shown to enhance reaction rates in Suzuki-Miyaura couplings of challenging heteroaryl substrates by preventing catalyst poisoning and solubilizing intermediates. nih.gov This could be particularly useful in reactions involving the potentially coordinating methoxy (B1213986) group of this compound.

Table 2: Overview of Novel Catalytic Systems for Suzuki-Miyaura Couplings

| Catalyst System | Key Features | Advantages | Potential Application for this compound |

|---|---|---|---|

| PdCl₂{PR₂(Ph-R')}₂ Complexes | Air-stable palladium(II) complexes with tailored phosphine ligands. organic-chemistry.orgresearchgate.net | High efficiency and turnover numbers (up to 10,000); effective for heteroatom-substituted substrates. researchgate.net | Efficient coupling at either the bromo or boronic acid site, even with potentially coordinating substrates. |

| Pd/TiO₂ | Palladium nanoparticles supported on anatase-type titanium dioxide. mdpi.com | Ligand-free conditions, catalyst recyclability, good yields for aryl chlorides and bromides. | A sustainable and recyclable option for industrial-scale synthesis using this building block. |

| POPd with SPhos-based ligands | A palladium system designed for challenging DNA-linked substrates. nih.gov | Operates under mild conditions and is tolerant of complex functional groups. | Useful for late-stage functionalization of complex, biologically relevant molecules. |

| Trimethyl Borate Additive | Used as a Lewis-acidic additive with a primary catalyst. nih.gov | Enhances rates, prevents catalyst deactivation by Lewis-basic sites, buffers inhibitory bases. nih.gov | Could mitigate potential catalyst inhibition by the methoxy group and improve reaction consistency. |

Expansion into Underexplored Areas of Organic Synthesis and Material Science

Beyond its traditional role in creating biaryl linkages, the unique substitution pattern of this compound makes it a candidate for novel applications in more complex organic synthesis and material science.

Medicinal Chemistry : The 2-bromo-3-methoxyphenyl motif could serve as a key fragment in the design of bioactive molecules. Boronic acids are already present in FDA-approved drugs like Bortezomib. nih.gov The specific substitution pattern could be explored for its ability to interact with biological targets such as protein kinases or enzymes. The bromo- and methoxy- groups provide vectors for further diversification to optimize binding and pharmacokinetic properties.

Material Science : Boron-containing compounds are increasingly used in advanced materials. oaepublish.com Three-coordinate organoboron compounds can act as excellent π-acceptors in conjugated organic chromophores, leading to applications in organic light-emitting diodes (OLEDs), particularly as emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.org this compound could serve as a precursor to such boron-doped polycyclic aromatic hydrocarbons, where subsequent reactions at the bromo- and methoxy- positions could tune the electronic and photophysical properties. rsc.org

Anion Sensors : The Lewis acidic nature of the boron atom allows it to bind with anions like fluoride (B91410) and cyanide. This property can be harnessed to create chemosensors where the binding event triggers a change in fluorescence or color. rsc.org this compound could be incorporated into larger molecular frameworks designed for selective anion detection.

Table 3: Emerging Applications for this compound

| Field | Specific Application | Rationale for Use |

|---|---|---|

| Material Science | Precursor for Boron-doped PAHs | The boronic acid is a key feature for creating electron-deficient materials for OLEDs and other electronics. rsc.org |

| Material Science | Component in Anion-Selective Sensors | The Lewis-acidic boron center can be engineered to bind specific anions, triggering a detectable signal. rsc.org |

| Medicinal Chemistry | Scaffold for Kinase Inhibitors | The biaryl structures formed via Suzuki coupling are common cores in kinase inhibitors; the substitution pattern offers unique steric and electronic properties. |

| Organic Synthesis | Synthesis of Fluorescent Dyes | Can be a building block for benzannulated boron dipyrromethenes (BODIPY) and other fluorescent materials. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of this compound are set to be revolutionized by advances in chemical manufacturing technology, specifically flow chemistry and automation.

Flow Chemistry for Synthesis : The synthesis of boronic acids via lithium-halogen exchange is often challenging in batch reactors due to the need for very low temperatures and the handling of unstable organolithium intermediates. Flow chemistry offers a transformative solution. By pumping reagents through small, temperature-controlled tubing, mixing is intensified, and reaction times can be reduced to seconds. organic-chemistry.orgnih.govacs.org This allows for reactions to be run at higher, non-cryogenic temperatures (e.g., 0 °C) with enhanced safety, as only small amounts of reactive intermediates exist at any given time. acs.org This approach enables rapid and scalable production of boronic acids with high purity. acs.orgorganic-chemistry.org

Automated Platforms for Reaction Screening and Library Synthesis : Automated synthesis platforms, sometimes called "chemputers," can integrate flow reactors with robotic liquid handlers and online analysis (e.g., NMR, HPLC). rsc.orgresearchgate.net Such systems can perform hundreds of experiments to rapidly optimize reaction conditions for Suzuki-Miyaura couplings using this compound. rsc.org Furthermore, capsule-based automation, where all reagents for a reaction and subsequent purification are pre-packaged, simplifies the synthesis of compound libraries for drug discovery or materials screening, making the process highly reproducible and accessible. synplechem.com

Table 4: Batch vs. Flow/Automated Synthesis for Boronic Acids

| Parameter | Batch Synthesis | Flow/Automated Synthesis |

|---|---|---|

| Reaction Time | Hours to days. chemicalbook.com | Seconds to minutes. organic-chemistry.orgnih.gov |

| Temperature Control | Difficult to maintain homogeneity, often requires cryogenic baths. | Precise and rapid temperature control. organic-chemistry.org |

| Safety | Accumulation of large quantities of hazardous reagents/intermediates. | Small reaction volumes minimize risk; enables use of unstable intermediates. acs.org |

| Scalability | Challenging; requires larger reactors and significant redevelopment. | Scaled by running the system for longer, not by changing the reactor. acs.org |

| Process Optimization | Slow, manual, one-at-a-time experiments. | High-throughput screening and algorithmic optimization are possible. rsc.org |

Compound Index

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.